

# TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TKB245

Cat. No.: B10856404

[Get Quote](#)

## An In-depth Technical Guide on the Mechanism of Action

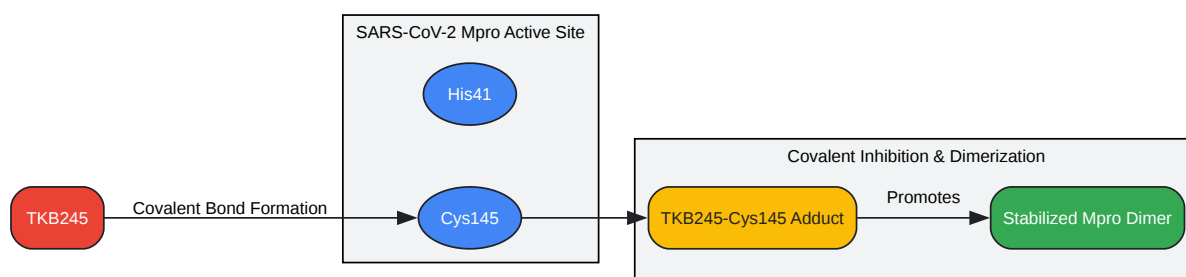
This technical guide provides a comprehensive overview of the mechanism of action of **TKB245**, a novel and potent small-molecule inhibitor targeting the main protease (Mpro) of SARS-CoV-2. **TKB245** demonstrates significant promise as a therapeutic agent against COVID-19 due to its high potency in inhibiting viral replication across various strains of the virus. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of **TKB245**'s biochemical and antiviral properties.

## Core Mechanism of Action

**TKB245** is an orally available 4-fluoro-benzothiazole-containing small molecule that specifically targets the enzymatic activity of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[3][4] By inhibiting Mpro, **TKB245** effectively halts the viral replication process.[3]

The primary mechanism of action of **TKB245** is the formation of a covalent bond with the catalytic cysteine residue (Cys145) located in the active site of Mpro.[1] This irreversible interaction is facilitated by the 4-fluorobenzothiazolyl ketone moiety of **TKB245**, which acts as an electrophilic warhead.[1] Structural analysis through X-ray crystallography has confirmed that **TKB245** binds within the active-site cavity of Mpro, leading to this covalent modification of Cys145.[1][5]

An additional key aspect of **TKB245**'s mechanism is its ability to promote the dimerization of Mpro.[1][2] The catalytically active form of Mpro is a dimer, and stabilization of this conformation can influence its enzymatic activity. Native mass spectrometric analysis has revealed that the binding of **TKB245** to Mpro encourages the formation of the dimeric state.[2][5]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of **TKB245** covalent inhibition of SARS-CoV-2 Mpro.

## Quantitative Inhibitory and Antiviral Activity

**TKB245** has demonstrated potent inhibitory activity against purified SARS-CoV-2 Mpro and robust antiviral activity in cell-based assays. The following table summarizes the key quantitative data reported for **TKB245**.

Parameter	Value (µM)	Cell Line / Condition	Reference
IC50	0.007	Enzymatic Assay	[1]
0.0012	Enzymatic Assay (ancestral WK-521)	[5]	
EC50	0.03	VeroE6 cells	[1]
0.014 - 0.056	Various SARS-CoV-2 Variants	[2][5]	
CC50	> 100	VeroE6, HeLa-ACE2- TMPRSS2, A549- ACE2-TMPRSS2	[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of **TKB245**.

### In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of **TKB245** against SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **TKB245** compound
- DMSO (for compound dilution)

- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **TKB245** in DMSO.
- Create a serial dilution of **TKB245** in the assay buffer.
- In a 96-well plate, add a solution of recombinant SARS-CoV-2 Mpro to each well.
- Add the diluted **TKB245** or DMSO (as a control) to the wells containing Mpro.
- Incubate the plate at 37°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.[\[6\]](#)
- Initiate the enzymatic reaction by adding the FRET-based Mpro substrate to each well.[\[6\]](#)
- Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair) over time.
- Calculate the rate of reaction for each concentration of **TKB245**.
- Determine the IC<sub>50</sub> value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Cell-Based Antiviral Activity Assay

This protocol outlines a method to evaluate the antiviral efficacy of **TKB245** against SARS-CoV-2 in a cell culture model.

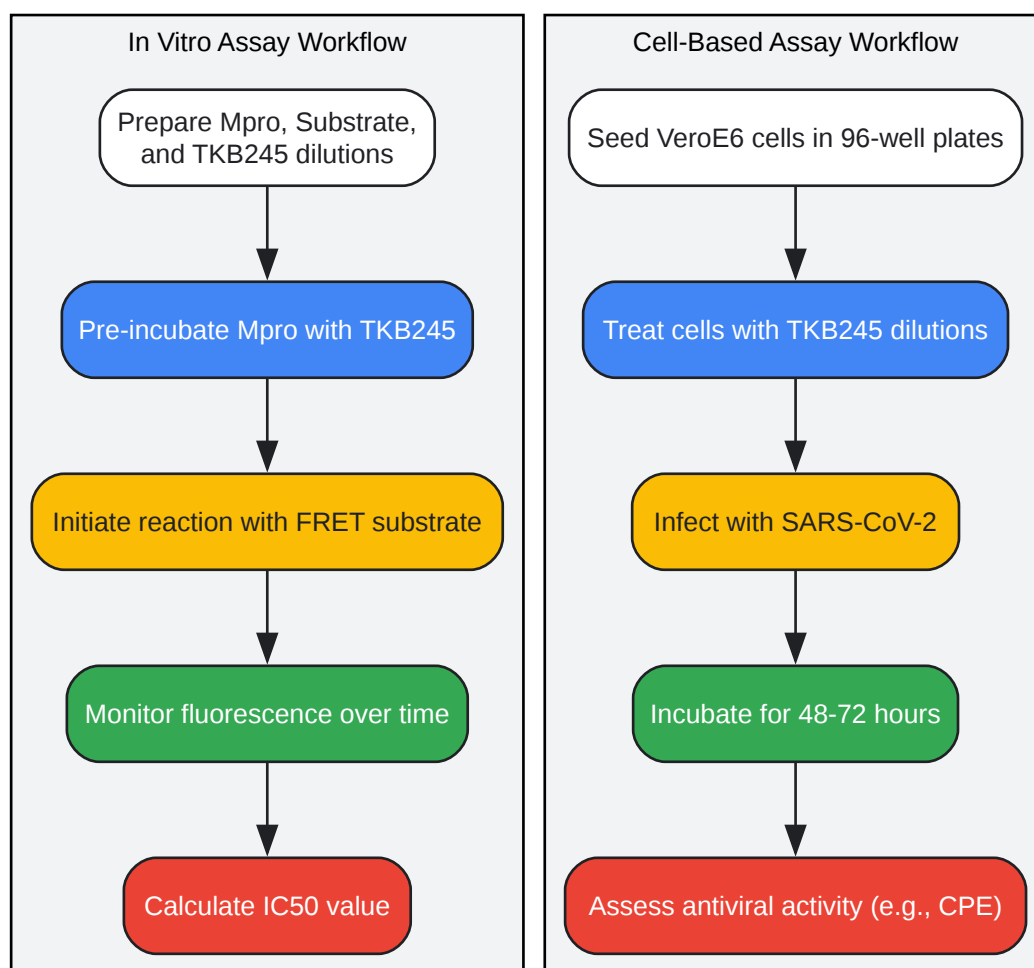
Materials:

- VeroE6 cells (or other susceptible cell lines like HeLa-ACE2-TMPRSS2 or A549-ACE2-TMPRSS2)[\[2\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- SARS-CoV-2 virus stock
- **TKB245** compound
- MTT or similar cell viability reagent
- 96-well cell culture plates
- Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

- Seed VeroE6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of **TKB245** in cell culture medium.
- Remove the growth medium from the cells and add the diluted **TKB245** or medium alone (as a control).
- Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubate the plates in a humidified incubator at 37°C with 5% CO<sub>2</sub> for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (typically 48-72 hours).
- Assess the antiviral activity by quantifying the viral-induced CPE or by measuring the viral RNA load in the supernatant using RT-qPCR.
- For cytotoxicity assessment (CC<sub>50</sub>), treat uninfected cells with the same serial dilutions of **TKB245** and measure cell viability using an MTT assay.<sup>[2]</sup>
- Calculate the EC<sub>50</sub> value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflows for in vitro and cell-based assays.

## Conclusion

**TKB245** is a highly potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, centered on the covalent modification of the catalytic Cys145 residue and the promotion of Mpro dimerization, effectively shuts down viral replication.[1][2] The robust in vitro and cell-based activity of **TKB245** against a wide range of SARS-CoV-2 variants underscores its potential as a valuable therapeutic candidate for the treatment of COVID-19.[1][2] Further preclinical and clinical development of **TKB245** is warranted to fully evaluate its safety and efficacy profile.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856404#tkb245-mechanism-of-action-against-sars-cov-2-mpro]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)